Ximoprofen
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Overview
Description
Ximoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is known for its potent anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as ankylosing spondylitis . The chemical formula of this compound is C({15})H({19})NO(_{3}), and it has a molecular weight of 261.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ximoprofen typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, 2-(4-isobutylphenyl)propionic acid.
Reaction with Isocyanate: This intermediate is then reacted with an appropriate isocyanate to form the corresponding amide.
Cyclization: The amide undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the hydroxylation of the aromatic ring.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)).
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ximoprofen has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: this compound is studied for its effects on cellular processes and inflammation pathways.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ximoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade.
Comparison with Similar Compounds
Ibuprofen: Another propionic acid NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative with a longer half-life compared to ximoprofen.
Ketoprofen: Known for its potent anti-inflammatory effects but with a different side effect profile.
Uniqueness of this compound: this compound is unique due to its specific pharmacokinetic properties, such as a shorter half-life and different absorption characteristics compared to other NSAIDs . This makes it suitable for conditions requiring rapid onset of action and shorter duration of effect.
Properties
CAS No. |
56187-89-4 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H19NO3/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(9-13)16-19/h5-8,10,13,19H,2-4,9H2,1H3,(H,17,18)/b16-14+ |
InChI Key |
IQPPOXSMSDPZKU-JQIJEIRASA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C2CCC/C(=N\O)/C2)C(=O)O |
SMILES |
CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O |
Appearance |
Solid powder |
56187-89-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(3-oximinocyclohexyl)phenyl)propionic acid ximoprofen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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